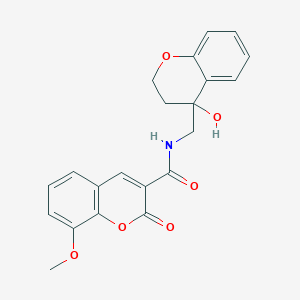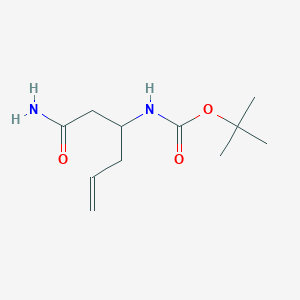![molecular formula C14H22N4O2S2 B2482287 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide CAS No. 2415461-64-0](/img/structure/B2482287.png)
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide, also known as MTM-TD-5CA, is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields.
Wirkmechanismus
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide in lab experiments is its specificity for MMP inhibition, which can help researchers to better understand the role of these enzymes in various biological processes. However, one limitation is that it may not be effective in all types of cancer or inflammation, and further research is needed to determine its full potential.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy. Another area of interest is the development of more potent and selective MMP inhibitors based on the structure of 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide. Additionally, further research is needed to fully understand the mechanisms of action of 4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide and its potential applications in various diseases.
Synthesemethoden
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-methylthiosemicarbazide with 2-chloroacetyl chloride. This is followed by the reaction of the resulting product with 4-thiomorpholinecarboxaldehyde and finally with 5-mercapto-1,3,4-thiadiazole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. It has also been investigated for its potential as a tool for studying various biological processes.
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-11-12(22-17-16-11)13(19)15-10-14(2-6-20-7-3-14)18-4-8-21-9-5-18/h2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMJPWQFVURASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482226.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)